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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398 Get Quote

This guide provides a detailed spectroscopic analysis of 2-Bromo-3-methoxypyridine, a key

building block in pharmaceutical and agrochemical research. For a comprehensive

understanding of its structural features, this guide presents a comparative analysis with related

pyridine derivatives: 2-chloro-3-methoxypyridine, 2-bromo-5-methoxypyridine, and 3-

methoxypyridine. The data presented herein, including Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offers

researchers, scientists, and drug development professionals a valuable resource for compound

identification, characterization, and quality control.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine
and its structural analogs.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compoun
d

δ 3-H
(ppm)

δ 4-H
(ppm)

δ 5-H
(ppm)

δ 6-H
(ppm)

δ -OCH₃
(ppm)

J (Hz)

2-Bromo-3-

methoxypy

ridine

- 7.12 (dd) 7.21 (dd) 7.97 (dd) 3.90 (s)

J₄,₅ = 8.0,

J₅,₆ = 4.8,

J₄,₆ = 1.6

2-Chloro-3-

methoxypy

ridine

- 7.24 (dd) 7.29 (dd) 8.05 (dd) 3.93 (s)

J₄,₅ = 7.8,

J₅,₆ = 4.7,

J₄,₆ = 1.5

2-Bromo-5-

methoxypy

ridine

7.42 (d) 7.15 (dd) - 8.19 (d) 3.84 (s)
J₃,₄ = 8.8,

J₄,₆ = 2.8

3-

Methoxypy

ridine

8.32 (d) 7.36 (m) 7.32 (m) 8.19 (dd) 3.84 (s)

J₂,₄ = 1.4,

J₂,₆ = 0.7,

J₄,₅ = 8.6,

J₅,₆ = 4.7

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Compoun
d

δ C-2
(ppm)

δ C-3
(ppm)

δ C-4
(ppm)

δ C-5
(ppm)

δ C-6
(ppm)

δ -OCH₃
(ppm)

2-Bromo-3-

methoxypy

ridine

142.4 155.1 122.8 128.4 150.3 56.5

2-Chloro-3-

methoxypy

ridine

146.9 154.2 123.5 121.8 145.8 56.4

2-Bromo-5-

methoxypy

ridine

141.8 123.1 140.2 155.9 148.1 55.8

3-

Methoxypy

ridine

142.1 155.8 120.8 123.7 146.9 55.4
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Table 3: FT-IR Spectroscopic Data (cm⁻¹)
Compound

ν(C-H)
aromatic

ν(C=C),
ν(C=N)

ν(C-O-C) ν(C-Br) ν(C-Cl)

2-Bromo-3-

methoxypyridi

ne

~3060 1556, 1410 1076, 1049 ~788 -

2-Chloro-3-

methoxypyridi

ne

~3070 ~1560, 1415 ~1080, 1050 - ~800

2-Bromo-5-

methoxypyridi

ne

~3050 ~1570, 1460 ~1280, 1030 ~780 -

3-

Methoxypyridi

ne

~3040 ~1580, 1470 ~1290, 1040 - -

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

[M]⁺ (m/z)
Key Fragment
Ions (m/z)

2-Bromo-3-

methoxypyridine
C₆H₆BrNO 188.02 187/189

158/160 ([M-

CHO]⁺), 146/148

([M-CH₃-CO]⁺),

108 ([M-Br]⁺), 78

2-Chloro-3-

methoxypyridine
C₆H₆ClNO 143.57 143/145

114/116 ([M-

CHO]⁺), 102/104

([M-CH₃-CO]⁺),

108 ([M-Cl]⁺), 78

2-Bromo-5-

methoxypyridine
C₆H₆BrNO 188.02 187/189

159/161 ([M-

CO]⁺), 108 ([M-

Br]⁺), 78

3-

Methoxypyridine
C₆H₇NO 109.13 109

94 ([M-CH₃]⁺),

80 ([M-CHO]⁺),

66, 52

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz spectrometer.

Set the spectral width to approximately 16 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1 second.
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Acquire 16-32 scans for a good signal-to-noise ratio.

Process the data with an exponential window function (line broadening of 0.3 Hz) before

Fourier transformation.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.

Set the spectral width to approximately 240 ppm.

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

Acquire 1024-2048 scans.

Process the data with an exponential window function (line broadening of 1.0 Hz) before

Fourier transformation.

Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the solid sample directly onto the ATR crystal. For

liquid samples, a thin film can be prepared by placing a drop of the liquid between two

potassium bromide (KBr) plates.

Data Acquisition:

Record the spectrum using an FT-IR spectrometer.

Collect data in the range of 4000-400 cm⁻¹.

Perform 16-32 scans to improve the signal-to-noise ratio.

Collect a background spectrum of the empty ATR crystal or KBr plates prior to sample

analysis and subtract it from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound (approximately 1 mg/mL in

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) for volatile compounds.

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant

fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. The presence of bromine or chlorine isotopes (e.g., ⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl)

will result in characteristic isotopic patterns for ions containing these atoms.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic

analysis of a small organic molecule.
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To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 2-Bromo-
3-methoxypyridine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021398#comprehensive-spectroscopic-analysis-of-2-
bromo-3-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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